molecular formula C8H8O3S B11764926 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B11764926
M. Wt: 184.21 g/mol
InChI Key: BHZZTCZGCFTGGZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a high-purity chemical building block of interest in medicinal and organic chemistry research. This compound features a saturated benzothiophene core with a 1,1-dioxide (sulfone) group and a hydroxy substituent, a structure that is a key intermediate in the synthesis of more complex molecules. Related dihydrobenzothiophene dioxide scaffolds are frequently employed in the development of pharmaceutical compounds and advanced materials . The primary value of this reagent lies in its versatility as a synthetic precursor. The hydroxy group offers a handle for further functionalization through reactions such as alkylation, acylation, or oxidation, allowing researchers to create a diverse library of derivatives for screening and development. The electron-withdrawing nature of the 1,1-dioxide group can significantly influence the electronic properties and metabolic stability of the resulting molecules, making this scaffold particularly valuable for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol

InChI

InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2

InChI Key

BHZZTCZGCFTGGZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydroxylation of 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide

      Starting Material: 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.

      Reagents: Hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

  • Catalytic Hydrogenation

      Starting Material: Benzo[b]thiophene 1,1-dioxide.

      Catalyst: Rhodium-based catalysts.

      Conditions: Hydrogenation under high pressure and moderate temperatures to reduce the double bonds selectively.

Industrial Production Methods

Industrial production often involves multi-step synthesis starting from readily available precursors. The process includes:

    Oxidation: Using strong oxidizing agents to introduce the sulfone group.

    Hydroxylation: Employing catalytic systems to introduce the hydroxyl group with high selectivity and yield.

Chemical Reactions Analysis

Redox Reactions and Antioxidant Activity

The hydroxyl group in 5-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide participates in redox processes:

  • Radical Scavenging : Reacts with tert-butoxyl radicals via hydrogen donation, attributed to the phenolic hydroxyl group .

  • Hydrogen Peroxide Decomposition : Catalyzes H₂O₂ breakdown in the presence of glutathione, indicating antioxidant activity .

  • Electron Transfer : Exhibits one-electron reduction potentials (~0.49–0.52 V vs NHE) for aroxyl radicals, influencing its redox profile .

Michael Addition Reactions

The compound acts as a Michael acceptor in tandem sulfa-Michael/aldol reactions:

  • Organocatalytic Reactions : Reacts with mercaptoindole-3-carbaldehydes under catalytic conditions to form fused thiopyrano-indole derivatives .

  • Mechanism : The thiophene 1,1-dioxide core facilitates nucleophilic attack by thiol groups at the C3 position, followed by protonation and cyclization .

Reaction Type Reagents Product
Tandem sulfa-Michael/aldolMercaptoindole-3-carbaldehydes, organocatalystFused thiopyrano-indole derivatives

Rh-Catalyzed Hydrogenation

Asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides to form chiral 2,3-dihydro derivatives:

  • Catalyst : Rhodium complexes with bisphosphine-thiourea ligands (e.g., ZhaoPhos L2) enable high enantioselectivity (>99% ee) .

  • Conditions : Hydrogen gas (50 atm), CF₃CH₂OH solvent, and pre-complexed catalyst .

Catalyst Yield Enantiomeric Excess
Rh(NBD)₂BF₄/L2>99%>99% ee

Substitution Reactions

Functionalization via nucleophilic substitution:

  • Amine Condensation : Reacts with secondary amines (e.g., 2-hydroxyethylamine) under reflux to form substituted amino derivatives .

  • Mechanism : Nucleophilic attack at the thiophene core, forming imine intermediates stabilized by the hydroxyl group .

Reaction Reagents Product
Amine condensation2-Hydroxyethylamine, reflux3-(2-Hydroxyethylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Thia-Michael Addition

Reactivity with thiols (e.g., cysteine, glutathione):

  • Electron Density : The hydroxyl group increases electron density at the C3 position, reducing reactivity compared to nitro-substituted analogs .

  • Mechanism : Nucleophilic attack by thiols at the electron-deficient C3 site, forming thia-Michael adducts .

Structural and Reactivity Comparisons

Property 5-Hydroxy Derivative Nitro-Substituted Analog (Stattic)
Electron Density at C3 Higher (due to -OH EWG)Lower (due to -NO₂ EWG)
Thia-Michael Reactivity ReducedEnhanced
Antioxidant Activity ModerateLower (if nitro group present)

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exhibit various biological activities, including antimicrobial properties. A study highlighted its potential against mycobacterial infections, particularly tuberculosis. The compound's derivatives have been shown to be effective in treating mycobacteria-induced infections due to their ability to penetrate the thick cell walls of these bacteria .

Antitumor Properties

The compound has also been investigated for its antitumor activity. A study demonstrated that derivatives of benzo[b]thiophene could inhibit microtubule formation, a crucial mechanism in cancer cell proliferation. The structural modifications of these compounds can significantly enhance their antiproliferative effects .

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the formation of chiral compounds with high enantioselectivity.

Synthesis Methodologies

Several synthetic pathways have been developed for producing this compound:

  • Rh-Catalyzed Asymmetric Hydrogenation : This method allows for the efficient production of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with yields exceeding 99% and excellent enantioselectivity (>99% ee). This approach is particularly beneficial for challenging substrates .
  • Photochemical Methods : Innovative approaches utilizing batch and flow photochemical reactions have been explored to create highly substituted polycyclic aromatic compounds from simpler precursors .

Case Study 1: Antimycobacterial Activity

A series of experiments focused on evaluating the efficacy of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against Mycobacterium tuberculosis. Results indicated significant antibacterial activity with low IC50 values (0.78–18 nM), showcasing the potential for developing new treatments against resistant strains .

Case Study 2: Antitumor Activity

Another study assessed the biological activity of benzo[b]thiophene derivatives against various cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Data Tables

Application AreaCompound TypeKey Findings
AntimicrobialDerivatives of benzo[b]thiopheneEffective against Mycobacterium tuberculosis
AntitumorBenzo[b]thiophene derivativesSignificant cytotoxicity in cancer cell lines
Organic SynthesisChiral intermediatesHigh yields and enantioselectivities

Mechanism of Action

The mechanism by which 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects often involves:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Sensitivity: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilic substitution at C6, while bulky groups (e.g., -CH₃) hinder hydrogenation .
  • Ring Expansion : Tetrahydrobenzothiepine derivatives (e.g., (5R)-isomer) exhibit distinct stereochemical and pharmacological profiles compared to dihydro analogs .

Key Insights :

  • STAT3 Inhibition : CBT derivatives outperform parent hydroxy compounds due to carbonyl groups enhancing target binding .
  • Anti-inflammatory Potential: Tetrahydrobenzothiepine dioxides show broader therapeutic scope but require further validation .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Solubility (LogP) Stability References
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide C₈H₈O₃S 200.21 Moderate (~2.1) Stable under acidic conditions
6-Bromo Derivative C₈H₇BrO₂S 263.11 Low (~3.5) Light-sensitive
CBT Derivatives C₁₀H₈O₃S 224.23 Variable (~1.8–3.0) pH-dependent degradation

Biological Activity

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C9H8O3S
Molecular Weight: 196.23 g/mol
IUPAC Name: this compound
CAS Number: [specific CAS number not provided in the search results]

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity: Similar compounds in the thiophene family have demonstrated significant antimicrobial effects against various pathogens. For example, benzo[b]thiophenes exhibit low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi .
  • Antioxidant Properties: Thiophene derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
  • Anticancer Potential: Some studies suggest that thiophene derivatives may possess anticancer properties. They interact with cellular pathways that regulate apoptosis and cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Metabolite Formation: Similar thiophene compounds can form reactive metabolites that may contribute to their bioactivity. These metabolites can interact with biological macromolecules, potentially leading to therapeutic effects or toxicity .

Case Studies

  • Anticancer Activity Study:
    A study investigated the anticancer efficacy of thiophene derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
  • Antioxidant Efficacy:
    Research comparing the antioxidant activity of various thiophene derivatives found that those with hydroxyl groups exhibited significantly higher activity than their counterparts without such substitutions. This suggests that the presence of hydroxyl groups enhances the antioxidant capacity .

Data Tables

Study Activity Mechanism Findings
Study 1AnticancerApoptosis inductionSelective toxicity towards cancer cells
Study 2AntioxidantFree radical scavengingEnhanced activity with hydroxyl substitutions
Study 3AntimicrobialEnzyme inhibitionLow MIC against Gram-positive bacteria

Q & A

Q. What are the key structural features and characterization methods for 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide?

Methodological Answer: The compound features a benzo-fused thiophene ring system with a 1,1-dioxide group (sulfone) and a hydroxyl group at the 5-position. Key structural attributes include:

  • Molecular formula : C₈H₈O₃S (derived from analogous 2,3-dihydrobenzo[b]thiophene 1,1-dioxide structures) .
  • Stereoelectronic properties : The sulfone group increases electrophilicity, influencing reactivity in cycloadditions or nucleophilic substitutions.

Q. Characterization Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR resolves diastereotopic protons and sulfone-induced deshielding.
  • X-ray crystallography : Determines bond lengths/angles (e.g., S=O bonds ~1.43 Å in related thiophene dioxides) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₈O₃S at m/z 185.04) .

Q. What are common synthetic routes to this compound derivatives?

Methodological Answer: Two primary strategies are employed:

Oxidation-Hydrogenation Sequence :

  • Step 1 : Benzo[b]thiophene is oxidized to the 1,1-dioxide using m-CPBA or ozone.
  • Step 2 : Selective hydrogenation of the 2,3-double bond (e.g., H₂/Pd-C) yields the dihydro scaffold .
  • Hydroxylation : Post-functionalization via electrophilic aromatic substitution introduces the 5-hydroxy group.

Direct Cyclization :

  • LDA-Mediated Cyclization : o-(Alkylsulfonyl)benzyl azides react with LDA to form 2,3-dihydrobenzo[b]thiophene-3-amine 1,1-dioxides, which can be derivatized to hydroxy variants .

Table 1 : Comparison of Synthesis Routes

MethodYield (%)Key AdvantageLimitation
Oxidation-Hydrogenation60-75ScalabilityRequires multi-step functionalization
LDA Cyclization80-85Single-step amine functionalizationLimited substrate scope

Advanced Research Questions

Q. How can enantioselective synthesis of chiral dihydrobenzo[b]thiophene dioxides be achieved?

Methodological Answer: Rh-Catalyzed Asymmetric Hydrogenation :

  • Substrate : 2,3-Disubstituted benzo[b]thiophene 1,1-dioxides (e.g., 3-phenyl-2-phenyl derivatives).
  • Conditions : Rh/(R)-DTBM-Segphos catalyst under H₂ (50 psi) in toluene at 25°C.
  • Outcomes :
    • Conversion : 83%
    • Enantioselectivity : 98% ee
    • Diastereoselectivity : >25:1 dr .

Challenges : Bulky substituents (e.g., 3-methyl-2-phenyl) hinder reactivity, requiring tailored ligands .

Q. What novel cyclization strategies enable access to amine-functionalized derivatives?

Methodological Answer: LDA-Mediated Denitrogenative Cyclization :

  • Substrate : o-(Alkylsulfonyl)benzyl azides.
  • Conditions : LDA (2.2 equiv) in THF at -78°C → RT.
  • Mechanism : Base-induced denitrogenation generates a reactive intermediate, cyclizing to form 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides.
  • Scope : Compatible with aryl/alkyl sulfonyl groups (e.g., methyl, benzyl) .

Table 2 : Substrate Scope and Yields

R Group on SulfonylYield (%)Purity (%)
Methyl85≥95
Benzyl78≥95
tert-Butyl6590

Q. How are thiophene 1,1-dioxides utilized in Diels-Alder reactions for complex molecule synthesis?

Methodological Answer: Diels-Alder Applications :

  • Role : Thiophene dioxides act as electron-deficient dienes due to sulfone-induced electron withdrawal.
  • Example : Reaction with electron-rich dienophiles (e.g., maleic anhydride) yields bicyclic sulfones.
  • Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃).
  • Outcome : High regioselectivity and stereochemical control, enabling access to polycyclic frameworks .

Case Study : Tetrachlorothiophene-1,1-dioxide reacts with cyclopentadiene to form a fused bicyclic product, characterized by X-ray crystallography .

Q. What bioactivity potential has been explored for thiophene 1,1-dioxide derivatives?

Methodological Answer: Pharmacological Screening :

  • Antiviral Activity : Halogenated derivatives inhibit hepatitis C virus polymerase (IC₅₀ = 0.5–2 µM) .
  • Antimicrobial Properties : Sulfolane analogs exhibit moderate activity against S. aureus (MIC = 8 µg/mL).

Q. Mechanistic Insights :

  • The sulfone group enhances binding to enzyme active sites via polar interactions.
  • Hydroxy-functionalized variants may mimic natural substrates (e.g., tyrosine kinase inhibitors) .

Table 3 : Bioactivity Data for Selected Derivatives

DerivativeTargetIC₅₀/MICReference
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxideHCV Polymerase0.5 µM
Sulfolane analogS. aureus8 µg/mL

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